molecular formula C16H20N4O2 B2687570 叔丁基 N-[1-(喹唑啉-4-基)氮杂环丁烷-3-基]甲酸酯 CAS No. 853680-52-1

叔丁基 N-[1-(喹唑啉-4-基)氮杂环丁烷-3-基]甲酸酯

货号 B2687570
CAS 编号: 853680-52-1
分子量: 300.362
InChI 键: ZYLVILAEHSYZCT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate” is a chemical compound with the formula C16H20N4O2 . It is used for research and development purposes .

Physical and Chemical Properties The molecular weight of this compound is 300.36 .

科学研究应用

有机合成和方法学发展

喹唑啉-4-酮及其相关化合物的合成是研究的一个关键领域,因为它们在生物活性天然产物和合成药物中具有重要意义。例如,谢等人(2019 年)开发了一种无金属的喹喔啉-2(1H)-酮与氨基甲酸酯的 C3 烷氧羰基化反应,展示了一种在温和条件下制备喹喔啉-3-羧酸酯及其类似物的实用方案。该方法突出了使用氨基甲酸酯合成生物活性基序(包括叔丁基氨基甲酸酯衍生物)的多功能性 (谢等人,2019 年)

先进材料科学

在材料科学中,孙等人(2015 年)合成的苯并噻唑改性咔唑衍生物展示了叔丁基在有机凝胶形成中的重要性。这些材料发出强烈的蓝光,并且可以检测挥发性酸蒸汽,强调了它们作为用于环境监测的荧光传感材料的潜力 (孙等人,2015 年)

药物化学和药物开发

在药物化学中,Guthikonda 等人(1987 年)在 2-芳基碳青霉烯系列中进行的构效关系研究,利用叔丁基衍生物作为制备碳青霉烯的关键合成子,突出了它们在开发抗菌剂中的作用 (Guthikonda 等人,1987 年)。此外,O’Neill 等人(2009 年)讨论了 N-叔丁基异喹啉作为 4-氨基喹啉抗疟药的开发,强调了基于化学性质的合理设计,以实现有效且负担得起的抗疟治疗 (O’Neill 等人,2009 年)

安全和危害

In case of inhalation, skin contact, eye contact, or ingestion, it is advised to seek medical attention . It is also recommended to wear appropriate protective equipment and to ensure adequate ventilation when handling this compound . In case of a fire, use appropriate extinguishing media suitable for the surrounding facilities .

属性

IUPAC Name

tert-butyl N-(1-quinazolin-4-ylazetidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)19-11-8-20(9-11)14-12-6-4-5-7-13(12)17-10-18-14/h4-7,10-11H,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLVILAEHSYZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate

Synthesis routes and methods

Procedure details

The (1-benzhydrylazetidin-3-yl)-carbamic acid tert-butyl ester (500 mg, 1.48 mmol), Pd/C (10% w/w, 157 mg, 0.07 mmol), and ammonium formate (932 mg, 14.8 mmol) were weighed into a 25 RBF equipped with a condenser, degassed 3 times, and suspended/dissolved in 6 mL of methanol. The mixture was heated to 60 C for 4 hours to completion and was allowed to cool to room temperature. The mixture was filtered through a plug of celite washed with ethanol, and the filtrate was concentrated in vacuo. The residue was re-dissolved in 30 mL of DCM, dried over Na2SO4, filtered, and concentrated in vacuo to afford the crude intermediate. The intermediate and 4-chloroquinazoline (268 mg, 1.63 mmol) were dissolved in 6 mL of NMP, then treated with diisopropylethyl amine (515 μL, 2.96 mmol). The solution was heated to 80° C. overnight to completion affording an orange mixture. After cooling to room temperature, the solution was diluted with ethyl acetate and poured into diluted NaHCO3 solution. The aqueous was extracted with ethyl acetate, and the organics were combined. The organic was washed with water, brine, separated, dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by chromatography (silica gel eluted with 9:1 MeOH:EtAc) to afford the pure (1-quinazolin-4-yl-azetidin-3-yl)-carbamic acid tert-butyl ester as a tan solid (390 mg, 88%). 1H NMR (DMSO-d6, 400 MHz) δ 8.47 (s, 1H), 7.94 (d, J=8.4 Hz, 1H), 7.78 (t, J=7.6 Hz, 1H), 7.72 (d, J=8.4 Hz, 1H), 7.67 (m, 1H), 7.48 (t, J=7.6 Hz, 1H), 4.73 (m, 2H), 4.50 (m, 1H), 4.30 (m, 2H), 1.41 (s, 9H). LCMS (APCI+) m/z 301 [M+H]+; Rt=2.26 min.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
932 mg
Type
reactant
Reaction Step Two
Quantity
268 mg
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
515 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
157 mg
Type
catalyst
Reaction Step Seven

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。